molecular formula C13H17N7O4 B10954847 (1Z)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N'-{[(1-ethyl-1H-pyrazol-3-yl)carbonyl]oxy}ethanimidamide

(1Z)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N'-{[(1-ethyl-1H-pyrazol-3-yl)carbonyl]oxy}ethanimidamide

Cat. No.: B10954847
M. Wt: 335.32 g/mol
InChI Key: CSHTZXFMFHSRRR-UHFFFAOYSA-N
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Description

The compound (1Z)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N’-{[(1-ethyl-1H-pyrazol-3-yl)carbonyl]oxy}ethanimidamide is a complex organic molecule featuring a pyrazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N’-{[(1-ethyl-1H-pyrazol-3-yl)carbonyl]oxy}ethanimidamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole rings, followed by nitration and subsequent functional group modifications. Common reagents used in these reactions include nitrating agents, reducing agents, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

The compound (1Z)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N’-{[(1-ethyl-1H-pyrazol-3-yl)carbonyl]oxy}ethanimidamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The pyrazole rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

The compound (1Z)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N’-{[(1-ethyl-1H-pyrazol-3-yl)carbonyl]oxy}ethanimidamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1Z)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N’-{[(1-ethyl-1H-pyrazol-3-yl)carbonyl]oxy}ethanimidamide involves its interaction with specific molecular targets and pathways. The nitro group and pyrazole rings play a crucial role in its biological activity, potentially interacting with enzymes or receptors to exert its effects. The exact molecular targets and pathways are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (1Z)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N’-{[(1-ethyl-1H-pyrazol-3-yl)carbonyl]oxy}ethanimidamide lies in its specific structural features, such as the combination of nitro and pyrazole groups, which confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C13H17N7O4

Molecular Weight

335.32 g/mol

IUPAC Name

[(Z)-[1-amino-2-(3,5-dimethyl-4-nitropyrazol-1-yl)ethylidene]amino] 1-ethylpyrazole-3-carboxylate

InChI

InChI=1S/C13H17N7O4/c1-4-18-6-5-10(16-18)13(21)24-17-11(14)7-19-9(3)12(20(22)23)8(2)15-19/h5-6H,4,7H2,1-3H3,(H2,14,17)

InChI Key

CSHTZXFMFHSRRR-UHFFFAOYSA-N

Isomeric SMILES

CCN1C=CC(=N1)C(=O)O/N=C(/CN2C(=C(C(=N2)C)[N+](=O)[O-])C)\N

Canonical SMILES

CCN1C=CC(=N1)C(=O)ON=C(CN2C(=C(C(=N2)C)[N+](=O)[O-])C)N

Origin of Product

United States

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